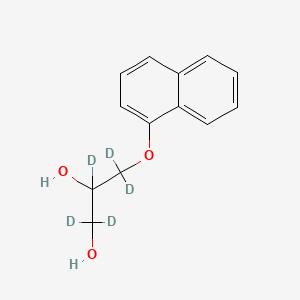

3-(1-Naphthalenyloxy)-1,2-propanediol-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propranolol glycol-d5 is a deuterium-labeled derivative of propranolol glycol. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to replace hydrogen atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol glycol, as deuterium can be traced more easily than hydrogen .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of propranolol glycol-d5 typically involves the deuteration of propranolol glycol. This process can be achieved by using deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of propranolol glycol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

化学反应分析

Types of Reactions: Propranolol glycol-d5 undergoes various chemical reactions, including:

Oxidation: Propranolol glycol-d5 can be oxidized using oxidizing agents such as cerium (IV) sulfate in an acidic medium.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Cerium (IV) sulfate in an acidic medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of propranolol glycol-d5.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Pharmacological Research

3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is structurally related to beta-blockers like propranolol, which are widely used to treat hypertension and anxiety disorders. Research indicates that this compound may exhibit similar pharmacological properties:

- Beta-Adrenergic Receptor Interactions : Studies have shown that compounds with a similar structure can interact with beta-adrenergic receptors, potentially modulating cardiovascular responses and anxiety levels.

- Drug Design and Development : The compound's unique structure allows for modifications that can enhance its efficacy and safety profile. This makes it a candidate for drug development aimed at improving therapeutic outcomes in conditions treated by beta-blockers.

Metabolic Studies

Due to its deuterated nature, this compound can be used in metabolic studies to trace the compound's pathways in biological systems. The incorporation of deuterium allows for precise tracking in mass spectrometry analyses:

- Metabolic Pathway Tracing : Researchers can utilize this compound to study metabolic pathways involving beta-blockers and their effects on various physiological processes .

Active Agent Delivery Systems

The compound has potential applications in developing active agent delivery systems. Its properties can be utilized to enhance the bioavailability of therapeutic agents:

- Controlled Release Formulations : By incorporating this compound into controlled release systems, researchers aim to prolong the therapeutic effect of drugs while minimizing side effects associated with rapid absorption .

Natural Product Dereplication

This compound can serve as a solvent or carrier in dereplication workflows for natural extracts. It helps in identifying metabolites within complex mixtures:

- Extraction and Characterization : Studies have demonstrated its effectiveness in extracting and characterizing metabolites from natural sources, thereby facilitating the identification of bioactive compounds .

Case Study 1: Beta-Blocker Analog Development

A study focused on synthesizing analogs of beta-blockers highlighted the role of this compound in enhancing receptor affinity and selectivity. The findings suggested that modifications to the naphthalene moiety could lead to improved pharmacological profiles.

Case Study 2: Metabolic Tracing Using Deuterated Compounds

Research utilizing deuterated compounds like this compound demonstrated its application in tracking metabolic pathways in human subjects. The results indicated significant insights into how beta-blockers are metabolized differently based on structural variations.

作用机制

Propranolol glycol-d5, like propranolol, acts as a non-selective beta-adrenergic receptor antagonist. It blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac workload and oxygen demand. The blockade of these receptors also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

相似化合物的比较

Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

Propranolol Glycol: The non-deuterated form of propranolol glycol.

Other Beta-Blockers: Compounds like atenolol, metoprolol, and nadolol, which also act as beta-adrenergic receptor antagonists.

Uniqueness: Propranolol glycol-d5 is unique due to the incorporation of deuterium atoms, which allows for more precise tracing in pharmacokinetic and metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of the compound’s behavior in biological systems .

生物活性

3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is a deuterated compound that has garnered interest in various biological research contexts. Its unique structure, characterized by a naphthalene moiety linked via an ether bond to a propanediol framework, allows for enhanced tracking capabilities in metabolic studies. This article delves into its biological activity, focusing on interaction studies, potential pharmacological applications, and relevant case studies.

- Molecular Formula : C13H9D5O3

- Molecular Weight : 223.28 g/mol

- CAS Number : 69533-57-9

The compound's deuterated nature makes it particularly useful for isotopic labeling in metabolic tracing, which can provide insights into drug metabolism and pharmacokinetics .

Interaction Studies

Interaction studies involving this compound primarily focus on its binding affinity and activity against various biological targets. Techniques used in these studies include:

- High-Performance Liquid Chromatography (HPLC) : For quantifying the compound in biological samples.

- Mass Spectrometry : To analyze metabolic pathways and identify interactions with enzymes or receptors.

These methodologies are crucial for elucidating the pharmacological potential and safety profile of the compound .

Case Study 1: Metabolic Tracing

In a study investigating the metabolic pathways of similar naphthalene derivatives, researchers utilized deuterated compounds to trace the absorption and distribution within biological systems. The findings indicated that deuteration significantly improved the detection sensitivity of metabolic products in plasma samples .

Case Study 2: Anti-inflammatory Effects

A comparative analysis of naphthalene derivatives demonstrated that compounds with similar structures to this compound exhibited anti-inflammatory effects in vitro. The study highlighted the potential for these compounds to inhibit pro-inflammatory cytokines, suggesting therapeutic applications in conditions like arthritis .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(1-Naphthalenyloxy)-1,2-propanediol | C13H12O3 | Non-deuterated version; commonly used in similar applications |

| 4-(1-Naphthalenyloxy)-butanol | C13H14O3 | Longer carbon chain; potential for different biological activity |

| Naphthol derivatives | C10H8O | Simpler structure; used in dye production and as intermediates |

The uniqueness of this compound lies in its deuterated structure, which allows for enhanced tracking capabilities compared to its non-deuterated counterparts. This feature is particularly valuable in research focused on drug metabolism and pharmacokinetics .

属性

分子式 |

C13H14O3 |

|---|---|

分子量 |

223.28 g/mol |

IUPAC 名称 |

1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |

InChI |

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |

InChI 键 |

BYNNMWGWFIGTIC-QJHRKUAUSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。